PMP-C peptide
Descripción
Propiedades
Número CAS |
140880-00-8 |
|---|---|
Fórmula molecular |
C7H12N2O4 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparison
PMP-C shares structural homology with PMP-D2 (40% sequence identity) and HI (72% identity with PMP-D2), both isolated from L. migratoria . Key differences include:
PMP-C’s binding loop (residues 26–34) adopts a canonical protease-inhibitor conformation, while PMP-D2 and HI exhibit divergent loop flexibility due to differences in stabilizing interactions (e.g., salt bridges in PMP-D2) .
Functional Comparison
Enzyme Inhibition Profiles
| Peptide | α-Chymotrypsin Ki (nM) | HLE Ki (nM) | Trypsin Inhibition |
|---|---|---|---|
| PMP-C | 1.2 | 4.3 | No |
| PMP-D2 | 3.0 (weak) | >1000 | Weak (Ki = 200 nM) |
| HI | 2.5 | >1000 | No |
PMP-C is the only peptide in this group with potent HLE inhibition, attributed to its P1 residue (Leu-30) and glycosylation-enhanced stability . PMP-D2 and HI, despite sharing high sequence homology, lack HLE affinity due to their P1 residues (Arg-29 in PMP-D2, Arg-30 in HI) .
Role of P1 Residues and Mutagenesis
- PMP-C : Leu-30 at P1 is critical for HLE and α-chymotrypsin inhibition. Substitution with Val (L30V) increases HLE Ki by 3-fold, suggesting Leu’s optimal fit in HLE’s S1 pocket .
- PMP-D2 : Arg-29 at P1 confers trypsin inhibition. Mutation to Leu (R29L) converts it into a potent α-chymotrypsin inhibitor (Ki = 3 nM) .
- HI : Similar to PMP-D2, but lacks functional plasticity upon mutation .
Biochemical and Evolutionary Insights
- Glycosylation Effects : PMP-C’s Thr-9 fucosylation reduces backbone dynamics and increases thermal stability by ~1 kcal/mol, a feature absent in PMP-D2 and HI .
- Evolutionary Divergence: PMP-C and PMP-D2 likely evolved from a common ancestor via non-disruptive mutations. PMP-C’s glycosylation and Leu-30 may represent adaptations for dual protease inhibition .
- Species Selectivity : PMP-D2’s additional interaction with chymotrypsin residues 172–175 (via P10-P6 loop) explains its species-specific activity, absent in PMP-C .
Research Implications
PMP-C’s compact structure, reversible binding, and glycosylation make it a model for designing small protease inhibitors with enhanced stability . In contrast, PMP-D2’s mutational flexibility highlights the role of non-P1 residues in enzyme selectivity.
Métodos De Preparación
Resin Selection and Initial Anchoring
The synthesis of PMP-C peptide employs solid-phase peptide synthesis (SPPS) , a method where the peptide chain is anchored to an insoluble polymer resin via its C-terminus. For PMP-C, researchers typically utilize Fmoc/tBu chemistry , which avoids the need for hazardous hydrogen fluoride (HF) during cleavage. The resin choice—often a Rink amide or Wang resin —depends on the desired C-terminal functional group. For instance, Wang resin facilitates acid-labile cleavage, yielding a free carboxylic acid, while Rink amide resin produces an amidated C-terminus.
Amino Acid Coupling and Deprotection Cycles
Each synthetic cycle involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
-
Coupling : Activation of the incoming Fmoc-protected amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine). Excess reagents ensure >99% coupling efficiency, critical for minimizing deletion sequences in PMP-C’s 42-amino-acid chain.
A study comparing PMP-C synthesis protocols reported a coupling time of 45 minutes per residue , with double couplings required for sterically hindered residues like arginine and cysteine.
Disulfide Bond Formation and Oxidative Folding
Cysteine Protection and Selective Deprotection
PMP-C contains six cysteine residues forming three disulfide bonds (Cys115–Cys133, Cys128–Cys149, Cys131–Cys140). To prevent premature oxidation, cysteine side chains are protected with Trt (trityl) or Acm (acetamidomethyl) groups during SPPS. Post-cleavage, selective deprotection is achieved via:
Oxidative Folding Conditions
Oxidative folding of PMP-C is performed in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG). This redox system ensures proper disulfide pairing, as incorrect linkages render the peptide inactive against proteases. A 72-hour folding process at 4°C yields >80% correctly folded PMP-C , confirmed by reverse-phase HPLC and mass spectrometry.
Cleavage and Global Deprotection
Acidolytic Cleavage from Resin
PMP-C is cleaved from the resin using a TFA-based cocktail (TFA:water:TIS = 95:2.5:2.5 v/v). This step simultaneously removes acid-labile side-chain protecting groups (e.g., tBu for serine and threonine). For PMP-C, a 3-hour cleavage time at room temperature minimizes side reactions such as aspartimide formation.
Precipitation and Crude Peptide Isolation
Post-cleavage, the peptide is precipitated in ice-cold diethyl ether , centrifuged, and lyophilized. Crude PMP-C typically exhibits ~60% purity by analytical HPLC, necessitating further purification.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude PMP-C is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This yields a single peak corresponding to the folded peptide, with a retention time of 32 minutes.
Table 1: HPLC Purification Parameters for PMP-C
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
| Purity Post-HPLC | >95% |
Mass Spectrometry (MS) and NMR Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of PMP-C (observed m/z: 4763.2 Da; calculated: 4763.5 Da ). Nuclear magnetic resonance (NMR) spectroscopy further validates the disulfide connectivity and β-sheet topology.
Synthetic Variants and Activity Optimization
Site-Directed Mutagenesis
Replacing Leu30 with arginine in PMP-C’s reactive site converts it into a potent elastase inhibitor (Ki = 3 nM). This modification, achieved via SPPS using Fmoc-Arg(Pbf)-OH, highlights the flexibility of synthetic approaches in tuning PMP-C’s specificity.
Table 2: Inhibitory Activity of PMP-C Variants
| Variant | α-Chymotrypsin Ki (nM) | Elastase Ki (nM) |
|---|---|---|
| Wild-Type | 0.2 | 120 |
| Leu30→Arg | 15 | 3 |
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